molecular formula C13H13NO2 B2453815 Ethyl 4-phenyl-1H-pyrrole-2-carboxylate CAS No. 127572-58-1

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate

Cat. No. B2453815
Key on ui cas rn: 127572-58-1
M. Wt: 215.252
InChI Key: LZIPFRQBFFKOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842696B2

Procedure details

Sodium metal (119 mg, 5.1 mmol) was added to EtOH (15 mL) and stirred for 30 minutes. Glycine ethyl esater hydrochloride (345 mg, 2.47 mmol) and (3-dimethylamino-2-phenyl-allylidene)-dimethyl-ammonium; perchlorate (500 mg, 1.65 mmol) was then added. The resulting mixture was stirred and heated to reflux for 2 hrs. Evaporated the reaction mixture to get the residue. The residue was diluted with cold water and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to get the residue. The residue obtained was purified by column chromatography (using silicagel of 60-120 mesh and 10% EtOAc in Hexane as eluent) to afford 113 mg (31.83% yield) of 4-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester. LCMS Purity: 98.96%. 1H NMR (CDCl3): δ 9.2 (bs, 1H), 7.58 (d, 2H), 7.42 (t, 2H), 7.26 (m, 3H), 4.4 (q, 2H), 1.4 (t, 3H).
Quantity
119 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
345 mg
Type
reactant
Reaction Step Two
Name
(3-dimethylamino-2-phenyl-allylidene)-dimethyl-ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][CH2:3][O:4][C:5]([CH2:7][NH2:8])=[O:6].CN(C)[CH:11]=[C:12]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH:13]=[N+](C)C.Cl([O-])(=O)(=O)=O>O.CCO>[CH2:3]([O:4][C:5]([C:7]1[NH:8][CH:11]=[C:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:13]=1)=[O:6])[CH3:2] |^1:0|

Inputs

Step One
Name
Quantity
119 mg
Type
reactant
Smiles
[Na]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
345 mg
Type
reactant
Smiles
CCOC(=O)CN
Step Three
Name
(3-dimethylamino-2-phenyl-allylidene)-dimethyl-ammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=C(C=[N+](C)C)C1=CC=CC=C1)C
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporated the reaction mixture
CUSTOM
Type
CUSTOM
Details
to get the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get the residue
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (using silicagel of 60-120 mesh and 10% EtOAc in Hexane as eluent)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=C(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 31.83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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